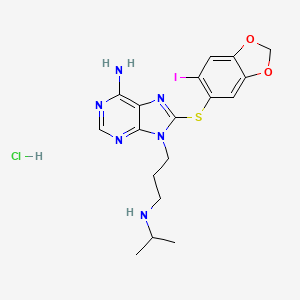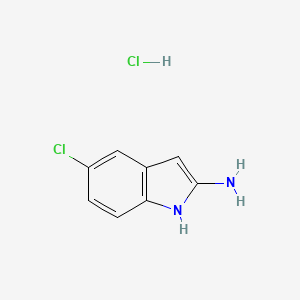
5-chloro-1H-indol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1H-indol-2-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 2nd position of the indole ring, with a hydrochloride salt form to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indol-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindole.
Amination: The 5-chloroindole undergoes an amination reaction to introduce the amine group at the 2nd position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The final step involves converting the free base form of 5-chloro-1H-indol-2-amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1H-indol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-chloro-1H-indol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-1H-indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-1H-indol-2-amine hydrochloride
- 5-fluoro-1H-indol-2-amine hydrochloride
- 5-methyl-1H-indol-2-amine hydrochloride
Uniqueness
5-chloro-1H-indol-2-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8Cl2N2 |
|---|---|
Peso molecular |
203.07 g/mol |
Nombre IUPAC |
5-chloro-1H-indol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H |
Clave InChI |
JADIVNQTVBYYNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl](/img/structure/B12436035.png)
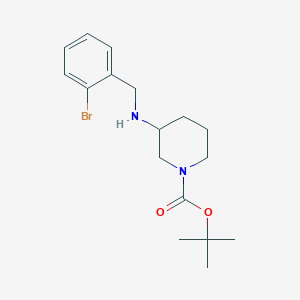
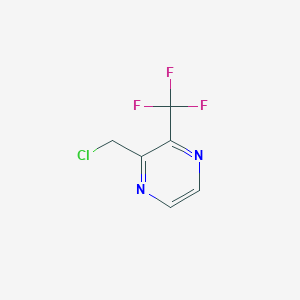
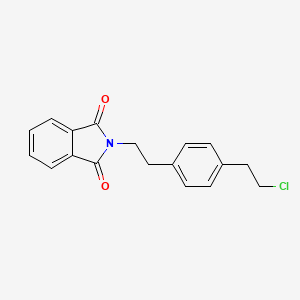
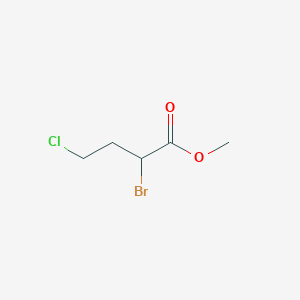
![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
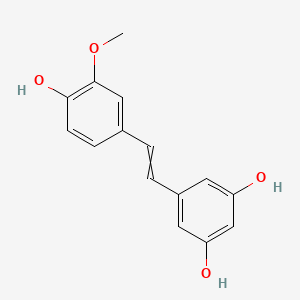
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
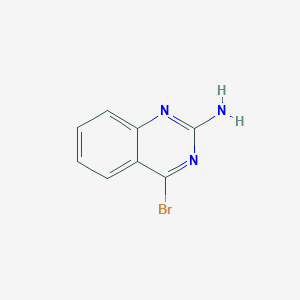
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)

